1H-1,2,3-Triazole vs. 1H-1,2,4-Triazole Regioisomerism: Impact on Hydrogen-Bond Acceptor Geometry
The target compound (CAS 2035000-18-9) bears a 1H-1,2,3-triazol-1-yl substituent, distinguishing it from its closest regioisomeric analog, (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide (CAS 2034998-11-1) . The 1,2,3-triazole ring presents an N2/N3 hydrogen-bond acceptor pair in a vicinal arrangement, whereas the 1,2,4-triazole isomer presents N2 and N4 acceptors in a 1,3-relationship, producing fundamentally different hydrogen-bond acceptor geometry [1]. Within the FabI inhibitor patent family (US9051321/US8846711) that encompasses this scaffold, triazole regioisomerism has been shown to produce differential enzyme inhibition, with analogs in the same patent family exhibiting IC₅₀ values spanning from 120 nM to >10,000 nM against S. aureus FabI depending on heterocycle identity and substitution pattern [2]. Direct head-to-head quantitative data comparing these two specific regioisomers is not publicly available; the differential hydrogen-bond topology provides a structural rationale for expecting divergent target engagement profiles [1].
| Evidence Dimension | Triazole regioisomerism: hydrogen-bond acceptor topology and predicted target engagement |
|---|---|
| Target Compound Data | 1H-1,2,3-triazol-1-yl: N2 and N3 acceptors in vicinal (ortho-like) arrangement (CAS 2035000-18-9) |
| Comparator Or Baseline | 1H-1,2,4-triazol-1-yl regioisomer: N2 and N4 acceptors in 1,3-relationship (CAS 2034998-11-1) |
| Quantified Difference | No direct head-to-head quantitative comparison publicly available; class-level FabI IC₅₀ range: 120 nM to >10,000 nM across triazole-acrylamide analogs [2] |
| Conditions | Structural comparison based on computed molecular descriptors (PubChem); FabI inhibition class-level data from S. aureus FabI fluorescence-based assay, pH 6.5, 2°C [2] |
Why This Matters
Purchasing the incorrect triazole regioisomer risks confounding structure-activity relationship (SAR) studies, as the hydrogen-bond acceptor geometry directly affects target protein binding; researchers must verify regioisomer identity prior to biological testing.
- [1] PubChem Compound Summary, CID 122162149. Computed descriptors: hydrogen bond acceptor count = 4, rotatable bond count = 6. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] BindingDB Entry BDBM133666. IC₅₀: 120 nM for representative FabI inhibitor from US8846711 (Example 10) / US9051321 (Example 10) against S. aureus FabI; class-level activity range observed across patent examples. Accessed 2026-05-06. View Source
